molecular formula C27H39BrN2 B13888494 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide

Cat. No.: B13888494
M. Wt: 471.5 g/mol
InChI Key: HTDOQBMHBHAERF-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide is an organic compound belonging to the class of N-heterocyclic carbenes (NHCs). This compound is known for its unique structural features and significant applications in various fields, including organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde and subsequent quaternization with hydrobromic acid . The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Common solvents like toluene or dichloromethane

    Catalyst: Base catalysts such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide involves its role as a ligand in catalysis. It coordinates with metal centers to form stable complexes, facilitating various catalytic processes. The molecular targets include transition metals like palladium and nickel, and the pathways involve oxidative addition, reductive elimination, and transmetalation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide is unique due to its steric hindrance provided by the bulky diisopropylphenyl groups. This feature enhances its stability and reactivity in catalytic applications compared to other similar compounds .

Properties

Molecular Formula

C27H39BrN2

Molecular Weight

471.5 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C27H39N2.BrH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-14,17-21H,15-16H2,1-8H3;1H/q+1;/p-1

InChI Key

HTDOQBMHBHAERF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Br-]

Origin of Product

United States

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